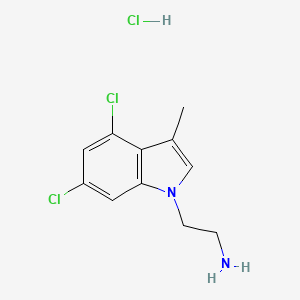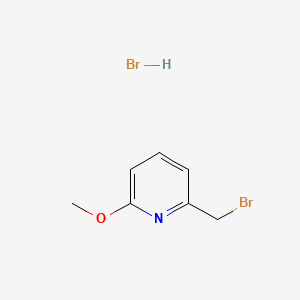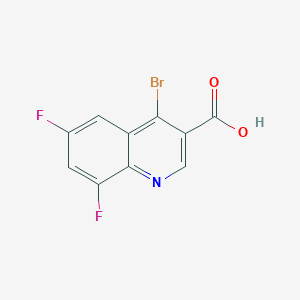![molecular formula C18H14ClN B11840795 Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- CAS No. 144412-60-2](/img/structure/B11840795.png)
Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro-substituted aniline group and a methylnaphthalene moiety connected through a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline typically involves the condensation reaction between 4-chloroaniline and 8-methyl-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or distillation.
化学反应分析
Types of Reactions
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry
In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
相似化合物的比较
Similar Compounds
4-Chloroaniline: A simpler aniline derivative with a chloro substituent.
8-Methyl-2-naphthaldehyde: A naphthalene derivative with a methyl group and an aldehyde group.
N-Methyl-N-phenylformamide: An imine compound with a similar structure.
Uniqueness
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is unique due to the combination of its chloro-substituted aniline and methylnaphthalene moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
144412-60-2 |
|---|---|
分子式 |
C18H14ClN |
分子量 |
279.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine |
InChI |
InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3 |
InChI 键 |
PJYINZQYFXFNPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)


![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
